Prop-2-yn-1-yl benzoate

Descripción general

Descripción

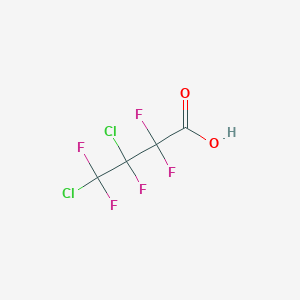

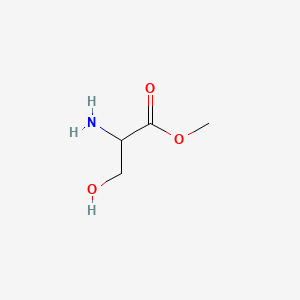

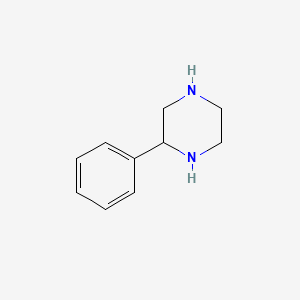

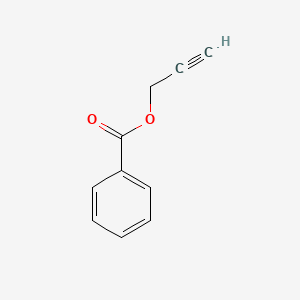

Prop-2-yn-1-yl benzoate, also known as methyl 4-(prop-2-yn-1-yl)benzoate, is a chemical compound with the formula C10H8O2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of Prop-2-yn-1-yl benzoate consists of 12 heavy atoms and 6 aromatic heavy atoms . It has 3 rotatable bonds .Physical And Chemical Properties Analysis

Prop-2-yn-1-yl benzoate has a molecular weight of 160.17 . It has a high GI absorption and is BBB permeant . It is soluble in water, with a solubility of 1.07 mg/ml .Aplicaciones Científicas De Investigación

Synthesis of Amphiphilic Graft Copolymers

Propargyl benzoate is used in the synthesis of amphiphilic graft copolymers of poly (ε-caprolactone) (PCL), which have applications in drug delivery systems due to their biocompatibility and biodegradability .

Catalysis and Organic Synthesis

The propargyl group in Propargyl benzoate is a versatile moiety that opens up new synthetic pathways for further elaboration, particularly in the synthesis of complex building blocks and intermediates .

Preparation of Bioactive Heterocycles

Propargyl benzoate derivatives contribute significantly to the synthesis of bioactive heterocycles, which are crucial in pharmaceuticals and agrochemicals .

Environmental and Safety Concerns

While not an application, it’s important to note that the use of propargyl derivatives raises environmental and safety concerns due to the corrosiveness of propargyl bromide and the pyrophoric nature of some related compounds .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the compound can act as a photosensitizer , suggesting that it may interact with light-sensitive molecules in biological systems.

Mode of Action

Prop-2-yn-1-yl benzoate acts as a photosensitizer . In a visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . This suggests that Prop-2-yn-1-yl benzoate can absorb light and transfer energy to other molecules, initiating chemical reactions .

Biochemical Pathways

Its role as a photosensitizer suggests that it may be involved in photochemical reactions and oxidative processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Prop-2-yn-1-yl benzoate is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Its role as a photosensitizer suggests that it may induce photochemical reactions, leading to changes in the molecular structure and function of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prop-2-yn-1-yl benzoate. For instance, light conditions can affect its role as a photosensitizer .

Propiedades

IUPAC Name |

prop-2-ynyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDHEMWCIUHARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986879 | |

| Record name | Prop-2-yn-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-yn-1-yl benzoate | |

CAS RN |

6750-04-5 | |

| Record name | 6750-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-yn-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of propargyl benzoate?

A1: Propargyl benzoate serves as a valuable building block in organic synthesis. Some notable applications include:

- Synthesis of Benzo[c]carbazoles: Propargyl benzoate, when reacted with 1H-indol-2-yl propargyl benzoates in the presence of silica gel-activated benzoic acid, yields benzo[c]carbazole derivatives. This reaction proceeds through a Brønsted acid-mediated formal 1,3-acyloxy migration/6π-electrocyclization pathway. []

- Formation of 3-(Organochalcogenyl)prop-2-yn-1-yl Esters: Copper(I)-catalyzed Csp-chalcogen bond formation allows for the synthesis of 3-(organochalcogenyl)prop-2-yn-1-yl esters from propargyl benzoate and diorganyl dichalcogenides. These esters, particularly the 3-(phenylselanyl) derivative, have shown potential as anticancer agents. []

- Synthesis of para-Substituted 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl Benzoates: Propargyl benzoate derivatives can undergo [4+2] cycloaddition reactions with hexachlorocyclopentadiene to yield para-substituted 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl benzoates. []

Q2: How is propargyl benzoate utilized in tandem enyne metathesis reactions?

A2: Propargyl benzoate can participate in tandem enyne metathesis reactions to synthesize 2-substituted-1,3-cyclohexadienes. This process involves a reaction with cis-polybutadiene and ethyl vinyl ether, catalyzed by Grubbs' second-generation catalyst. []

Q3: Can propargyl benzoate be used to construct complex natural product frameworks?

A3: Yes, propargyl benzoate plays a crucial role in the total synthesis of complex natural products like amphidinolides C and F. A key step involves a silver-catalyzed cyclization of a propargyl benzoate diol to construct trans-tetrahydrofuran rings present in these molecules. []

Q4: Are there any examples of propargyl benzoate derivatives demonstrating biological activity?

A4: Yes, research indicates that 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester, a derivative of propargyl benzoate, undergoes palladium hydrogenation to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate, highlighting the potential for accessing biologically relevant molecules. []

Q5: How does propargyl benzoate contribute to the synthesis of heterocyclic compounds?

A5: Propargyl benzoate acts as a key synthon in the synthesis of substituted pyran ring systems through silver-catalyzed cyclization reactions. This methodology has been successfully applied in synthesizing the C1-C12 fragment of madeirolide A, a marine natural product. []

Q6: Can propargyl benzoate be used to synthesize molecules with potential antimicrobial properties?

A6: Yes, propargyl benzoate derivatives have shown promise as potential antimicrobial agents. For example, reacting propargyl benzoates with azidoacetates via a copper(I)-catalyzed Huisgen [3+2] cycloaddition reaction yields 1,4-disubstituted 1,2,3-triazoles with ester functionality. Some of these triazole derivatives exhibit moderate to good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.